molecular formula C2H6OSb B8235154 CID 16211537

CID 16211537

Cat. No.: B8235154
M. Wt: 167.83 g/mol
InChI Key: PEQMCTODPDZUDG-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 16211537” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The preparation of CID 16211537 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution with an MX aqueous solution to obtain an intermediate. This intermediate is then subjected to further reactions to produce the final compound .

Chemical Reactions Analysis

CID 16211537 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions may yield substituted derivatives .

Scientific Research Applications

CID 16211537 has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic reactions to produce various chemical compounds. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating certain diseases. Additionally, in industry, it is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 16211537 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

CID 16211537 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. For example, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 share structural similarities with this compound. this compound may exhibit distinct chemical reactivity and biological activity, making it unique in its applications .

Properties

InChI

InChI=1S/C2H6O.Sb/c1-2-3;/h3H,2H2,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQMCTODPDZUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.[Sb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OSb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10433-06-4
Record name Antimony ethoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10433-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antimony triethoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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